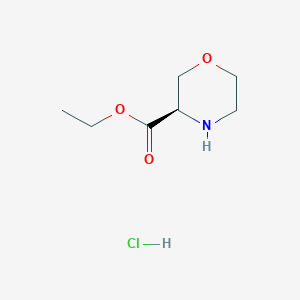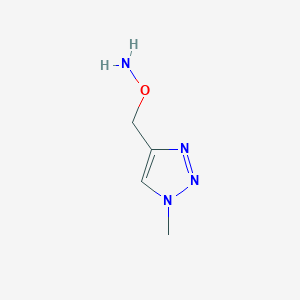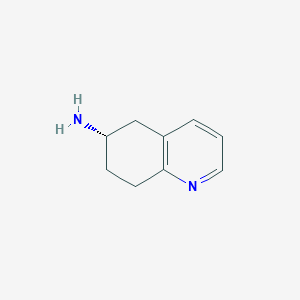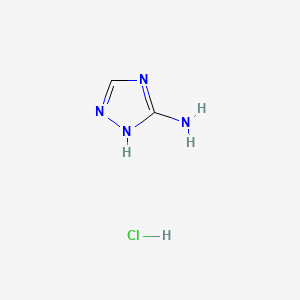
1-adamantyl(methyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantyl(methyl)silane is an organosilicon compound characterized by the presence of an adamantyl group attached to a silicon atom, which is further bonded to a methyl group The adamantyl group, derived from adamantane, is a highly stable, diamond-like structure that imparts unique properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantyl(methyl)silane can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl chloride with methylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Adamantyl(methyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Various silane derivatives.
Substitution: Functionalized adamantyl silanes.
Scientific Research Applications
1-Adamantyl(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a drug delivery agent due to the stability and lipophilicity of the adamantyl group.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-adamantyl(methyl)silane involves its interaction with molecular targets through the adamantyl group. The unique structure of the adamantyl group allows for strong hydrophobic interactions, which can enhance the compound’s binding affinity to biological targets. Additionally, the silicon atom can participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
1-Adamantyl(methyl)silane can be compared with other similar compounds, such as:
1-Adamantyl(trimethyl)silane: Differing by the presence of three methyl groups attached to the silicon atom.
1-Adamantyl(phenyl)silane: Featuring a phenyl group instead of a methyl group.
1-Adamantyl(dimethyl)silane: Containing two methyl groups attached to the silicon atom.
Uniqueness: this compound is unique due to the specific combination of the adamantyl and methyl groups, which imparts distinct chemical and physical properties. This combination allows for a balance of stability, reactivity, and hydrophobicity, making it suitable for a variety of applications.
Properties
Molecular Formula |
C11H20Si |
|---|---|
Molecular Weight |
180.36 g/mol |
IUPAC Name |
1-adamantyl(methyl)silane |
InChI |
InChI=1S/C11H20Si/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7,12H2,1H3 |
InChI Key |
AESDPSCOOXPMHW-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH2]C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)





![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)
![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)
